1-ethyl-N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide
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Overview
Description
1-ethyl-N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazolo-pyridazine core, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-ethyl-N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the triazolo-pyridazine core, which is achieved through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds . The azetidinyl group is then introduced through nucleophilic substitution reactions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the azetidinyl and imidazole rings.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields .
Scientific Research Applications
1-ethyl-N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazolo-pyridazine core is known to interact with protein kinases, which play a crucial role in cell signaling pathways. This interaction can lead to the modulation of various biological processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyridazine derivatives, such as:
N-Methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide: Known for its antimicrobial properties.
1,2,4-Triazolo[4,3-b]pyridazine-based energetic materials: Used in the development of explosives due to their high energy content.
Compared to these compounds, 1-ethyl-N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-ethyl-N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N8O2S/c1-4-21-9-15(17-11(21)2)26(24,25)20(3)12-7-22(8-12)14-6-5-13-18-16-10-23(13)19-14/h5-6,9-10,12H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRQIXCJWQXUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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